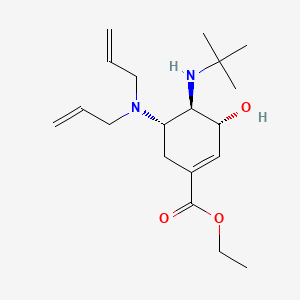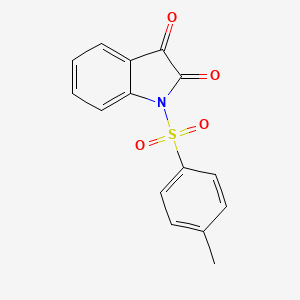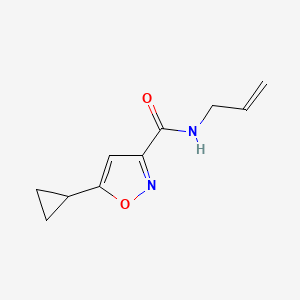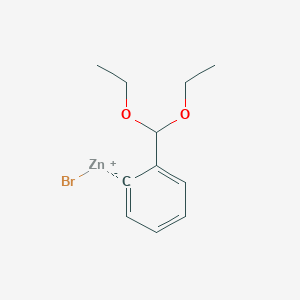
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a mesitylethynyl group attached to a dioxaborolane ring, which imparts distinct chemical properties that make it valuable for synthetic applications and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of mesitylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The mesitylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing species.
Substitution: Functionalized derivatives of the original compound.
科学的研究の応用
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and addition. The mesitylethynyl group enhances the compound’s reactivity by providing steric and electronic effects that influence the overall reaction pathway.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenylethynyl group instead of a mesitylethynyl group.
2-(Trimethylsilyl)ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a trimethylsilyl group, offering different reactivity.
Uniqueness
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the mesitylethynyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in reactions requiring selective activation and functionalization.
特性
分子式 |
C17H23BO2 |
|---|---|
分子量 |
270.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-12-10-13(2)15(14(3)11-12)8-9-18-19-16(4,5)17(6,7)20-18/h10-11H,1-7H3 |
InChIキー |
FOBZXGPMMOJQPP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=C(C=C(C=C2C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



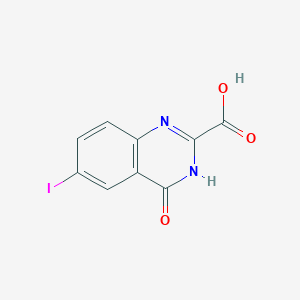
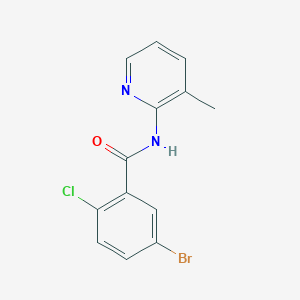



![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)

